1-Propylpiperidin-4-amine
Overview
Description
1-Propylpiperidin-4-amine is an organic compound with the molecular formula C8H18N2. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is known for its versatility and is used in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propylpiperidin-4-amine can be synthesized through several methods. One common approach involves the reductive amination of 4-piperidone with propylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Another method involves the cyclization of N-propyl-1,4-diaminobutane under acidic conditions. This reaction forms the piperidine ring and introduces the propyl group at the nitrogen atom .
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-Propylpiperidin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-propylpiperidin-4-one
Reduction: N-propylpiperidine
Substitution: Various substituted piperidines depending on the reagent used.
Scientific Research Applications
1-Propylpiperidin-4-amine is used in a wide range of scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Drug Discovery: The compound is used in the development of new drugs, especially those with potential therapeutic effects on neurological disorders.
Neuroscience: It is employed in studies investigating the mechanisms of neurotransmission and receptor interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propylpiperidin-4-amine involves its interaction with various molecular targets in the body. It primarily acts on neurotransmitter receptors in the central nervous system, modulating their activity and influencing neurotransmission . The compound may also interact with enzymes involved in neurotransmitter synthesis and degradation, affecting their activity and altering neurotransmitter levels .
Comparison with Similar Compounds
1-Propylpiperidin-4-amine can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the propyl group at the nitrogen atom.
N-Methylpiperidine: A similar compound with a methyl group instead of a propyl group at the nitrogen atom.
N-Ethylpiperidine: A compound with an ethyl group at the nitrogen atom.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group at the nitrogen atom influences its reactivity and interaction with biological targets, making it valuable in various research applications .
Properties
IUPAC Name |
1-propylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-5-10-6-3-8(9)4-7-10/h8H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYVGFQRDRGDJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337308 | |
Record name | 1-propylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42389-59-3 | |
Record name | 1-propylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 42389-59-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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